Cefpiramide(1-) is derived from the cephalosporin class of antibiotics, which are characterized by their beta-lactam structure. The chemical formula for cefpiramide sodium is and it is recognized for its broad-spectrum antibacterial activity. It is classified under the category of antibiotics used to treat serious infections caused by susceptible organisms .
The synthesis of cefpiramide sodium typically involves the reaction of cefpiramide acid with sodium salts such as sodium 2-ethylhexanoate. The reaction is conducted under controlled temperature conditions, often around 313.15 K (approximately 40°C), to optimize yield and purity. Industrial production may follow similar protocols but on a larger scale, employing suitable solvents and crystallization techniques to isolate the final product .
Synthetic Route Example:
Cefpiramide(1-) has a complex molecular structure characterized by multiple rings and functional groups typical of beta-lactam antibiotics. Its structural formula can be represented as follows:
This structure includes several functional groups that contribute to its pharmacological activity, including amine and carboxylic acid groups, which are crucial for its interaction with bacterial enzymes .
Cefpiramide(1-) undergoes various chemical reactions typical of beta-lactam antibiotics, including hydrolysis and acylation reactions. The stability of the beta-lactam ring is critical for its antibacterial activity; thus, understanding these reactions is essential for optimizing formulations:
These reactions are influenced by pH, temperature, and the presence of other chemicals in the environment .
The mechanism of action for cefpiramide(1-) involves its binding to penicillin-binding proteins within bacterial cells. This binding inhibits the transpeptidation process necessary for cross-linking peptidoglycan layers in bacterial cell walls, ultimately leading to cell lysis and death:
The efficacy of cefpiramide against various pathogens highlights its role in treating serious infections, particularly those resistant to other antibiotics .
Cefpiramide(1-) exhibits several notable physical and chemical properties:
These properties influence its formulation as an injectable antibiotic and its stability during storage .
Cefpiramide(1-) is primarily used in clinical settings for treating infections caused by susceptible bacteria, especially those resistant to other antibiotic classes. Its applications include:
Research continues into optimizing its use and understanding its pharmacokinetics and dynamics further .
Cefpiramide(1-) exerts its bactericidal effects through selective, irreversible acylation of essential penicillin-binding proteins (penicillin-binding proteins) involved in bacterial cell wall biosynthesis. As a third-generation cephalosporin, it demonstrates a distinctive binding profile across bacterial species due to its molecular structure featuring a C7 side chain with a hydroxypyridyl group and a C3 side chain with a tetrazolylthio-methyl moiety [1]. This configuration enhances its affinity for specific penicillin-binding proteins while reducing susceptibility to certain β-lactamases [9].
Mass spectrometry and binding assays reveal that cefpiramide(1-) primarily targets high-molecular-weight penicillin-binding proteins, particularly class B penicillin-binding proteins responsible for transpeptidase activity. In Escherichia coli, it exhibits strong binding to penicillin-binding protein FtsI (penicillin-binding protein 3) (dissociation constant Kd ≈ 0.5 μM) and penicillin-binding protein 1B (Kd ≈ 1.2 μM), which are crucial for septal peptidoglycan synthesis and cell division [1] [6]. In Pseudomonas aeruginosa, cefpiramide(1-) demonstrates superior affinity for penicillin-binding protein 1A (Kd ≈ 0.8 μM) and penicillin-binding protein 1B (Kd ≈ 1.0 μM), the bifunctional transglycosylase-transpeptidase enzymes essential for cell elongation [1]. This differential targeting underpins its potent anti-pseudomonal activity relative to other cephalosporins.
Table 1: Binding Affinities of Cefpiramide(1-) to Key Penicillin-Binding Proteins
Bacterial Species | Penicillin-Binding Protein | Class | Function | Dissociation Constant (Kd, μM) |
---|---|---|---|---|
Escherichia coli | FtsI (penicillin-binding protein 3) | B | Septal cross-linking | 0.5 ± 0.1 |
Escherichia coli | penicillin-binding protein 1B | B | Cell wall elongation | 1.2 ± 0.3 |
Pseudomonas aeruginosa | penicillin-binding protein 1A | A | Transglycosylase-transpeptidase | 0.8 ± 0.2 |
Pseudomonas aeruginosa | penicillin-binding protein 1B | A | Transglycosylase-transpeptidase | 1.0 ± 0.2 |
Staphylococcus aureus | penicillin-binding protein 2a | B | Cross-linking (methicillin-resistant Staphylococcus aureus associated) | 15.2 ± 2.5 |
Structural biology studies indicate that the hydroxy-pyridyl group of cefpiramide(1-) forms hydrogen bonds with conserved serine and lysine residues in the active site of penicillin-binding proteins, particularly Ser310 in Escherichia coli penicillin-binding protein 1B and Ser337 in Pseudomonas aeruginosa penicillin-binding protein 1A [1] [6]. This interaction facilitates the nucleophilic attack by the active-site serine, leading to irreversible acylation and permanent enzyme inactivation. The molecular basis for its reduced efficacy against Enterococcus species lies in the low intrinsic reactivity of their penicillin-binding proteins, particularly penicillin-binding protein 5(4) and penicillin-binding protein A(2b), which possess modified active-site architectures that sterically hinder antibiotic access [2]. Enterococcal penicillin-binding protein A(2b) exhibits a 300-fold reduction in acylation rate constant (k2) compared to Escherichia coli penicillin-binding protein FtsI, explaining the intrinsic cephalosporin resistance in these species [2].
The irreversible inhibition of penicillin-binding proteins by cefpiramide(1-) follows saturable enzyme kinetics characterized by measurable acylation and deacylation rates. Using quench-flow techniques coupled with mass spectrometry, researchers have quantified the kinetic parameters governing its interaction with penicillin-binding proteins across bacterial species [3] [6].
Acylation efficiency (k2/Kd), reflecting the antibiotic's overall binding efficiency, demonstrates significant variability between penicillin-binding protein targets. For penicillin-susceptible penicillin-binding protein 2x from Streptococcus pneumoniae, cefpiramide(1-) exhibits an acylation efficiency of approximately 200,000 M-1s-1, with an acylation rate constant (k2) of 180 s-1 and dissociation constant (Kd) of 0.9 mM [6]. By contrast, resistant variants of penicillin-binding protein 2x display dramatically reduced binding efficiency (137 M-1s-1) due to both increased Kd (4 mM) and decreased k2 (0.56 s-1), explaining clinical resistance [6]. These kinetic alterations arise from active-site mutations that reduce antibiotic affinity and slow the acylation step.
Table 2: Kinetic Parameters of Cefpiramide(1-) Interaction with Penicillin-Binding Proteins
Kinetic Parameter | Definition | Penicillin-Susceptible Penicillin-Binding Protein (Range) | Penicillin-Resistant Penicillin-Binding Protein (Range) | Biological Significance |
---|---|---|---|---|
Dissociation Constant (Kd) | Measure of binding affinity | 0.5–1.0 mM | 3.0–5.0 mM | Lower affinity in resistant variants |
Acylation Rate Constant (k2) | Rate of covalent bond formation | 100–200 s-1 | 0.5–1.0 s-1 | 200–400 fold reduction in resistant variants |
Deacylation Rate Constant (k3) | Rate of hydrolysis of acyl-enzyme complex | 8.0 × 10-6 s-1 | 5.7 × 10-4 s-1 | 70-fold acceleration in resistant variants |
Acylation Efficiency (k2/Kd) | Overall binding efficiency | 100,000–200,000 M-1s-1 | 100–150 M-1s-1 | >1000-fold reduction in resistant strains |
Deacylation kinetics reveal another dimension of cefpiramide(1-) resistance. The deacylation rate constant (k3) for cefpiramide(1-)-penicillin-binding protein complexes is typically extremely slow (8 × 10-6 s-1) in susceptible penicillin-binding proteins, resulting in stable acyl-enzyme complexes with half-lives exceeding 24 hours [6]. However, resistant penicillin-binding protein variants, including those found in Streptococcus pneumoniae and Enterococcus species, exhibit accelerated deacylation rates (k3 ≈ 5.7 × 10-4 s-1), shortening complex half-life to approximately 20 minutes [6]. This 70-fold enhancement in deacylation enables resistant penicillin-binding proteins to regenerate functional enzymes more rapidly, significantly reducing antibiotic efficacy.
The inhibition stoichiometry follows a 1:1 molar ratio where one molecule of cefpiramide(1-) irreversibly inactivates one penicillin-binding protein molecule [3] [6]. This stoichiometric inhibition necessitates therapeutic concentrations sufficient to saturate all essential penicillin-binding protein targets within the bacterial population. Kinetic studies further demonstrate that cefpiramide(1-) acts as a non-competitive inhibitor toward natural peptide substrates, with inhibitor constant (Ki) values in the micromolar range (0.5–5 μM) across penicillin-binding protein targets [3]. This kinetic behavior confirms that cefpiramide(1-) binds preferentially to the active site independently of substrate concentration, forming a covalent adduct that sterically blocks substrate access.
The antibacterial spectrum of cefpiramide(1-) directly reflects its variable penicillin-binding protein binding kinetics across bacterial lineages. Its enhanced activity against Gram-negative pathogens, particularly Pseudomonas aeruginosa, stems from superior penetration through outer membrane porins combined with high-affinity binding to essential penicillin-binding proteins [1] [4].
Against Pseudomonas aeruginosa, cefpiramide(1-) demonstrates minimum inhibitory concentration (MIC50) values of 4–8 μg/mL, superior to contemporary cephalosporins like cefoperazone (MIC50 = 8–16 μg/mL) and ceftazidime (MIC50 = 4–8 μg/mL) [4]. This enhanced activity correlates with its low dissociation constant (Kd ≈ 0.8 μM) for Pseudomonas aeruginosa penicillin-binding protein 1A and rapid acylation rate constant (k2 ≈ 150 s-1) [1]. By contrast, against Escherichia coli, cefpiramide(1-) exhibits MIC50 values of 1–2 μg/mL, comparable to piperacillin but less potent than third-generation cephalosporins like cefotaxime (MIC50 = 0.06–0.12 μg/mL) [4]. This difference arises from variations in penicillin-binding protein expression levels and cell wall permeability between these species.
Table 3: Comparative Activity of Cefpiramide(1-) Against Key Pathogens
Bacterial Species | Penicillin-Binding Protein Characteristics | Cefpiramide(1-) MIC50 (μg/mL) | Cefotaxime MIC50 (μg/mL) | Mechanistic Basis |
---|---|---|---|---|
Pseudomonas aeruginosa | High-affinity penicillin-binding protein 1A/1B | 4–8 | >32 | Enhanced penicillin-binding protein binding and porin penetration |
Escherichia coli | Moderate-affinity penicillin-binding protein FtsI | 1–2 | 0.06–0.12 | Lower acylation efficiency vs penicillin-binding protein FtsI |
Klebsiella pneumoniae | Expression of broad-spectrum β-lactamases | 8–16 | 0.25–0.5 | Susceptibility to hydrolysis by SHV enzymes |
Enterococcus faecalis | Low-reactivity penicillin-binding protein 5(4) and penicillin-binding protein A(2b) | >128 | >128 | Intrinsically slow acylation kinetics |
Staphylococcus aureus (methicillin-susceptible) | High-affinity penicillin-binding protein 2 | 8–16 | 4–8 | Competitive binding with β-lactamases |
Enterococcal species exhibit profound intrinsic resistance to cefpiramide(1-) (MIC >128 μg/mL) due to the collective function of multiple low-reactivity penicillin-binding proteins [2]. Genetic knockout studies confirm that both penicillin-binding protein 5(4) and penicillin-binding protein A(2b) are required for cephalosporin resistance in Enterococcus faecalis and Enterococcus faecium [2]. Penicillin-binding protein A(2b) exhibits remarkably slow acylation kinetics (k2 = 0.05 s-1; Kd = 2.5 mM) compared to essential penicillin-binding proteins in susceptible species [2]. This kinetic deficiency, combined with accelerated deacylation (k3 = 1.2 × 10-3 s-1), prevents effective target inactivation. Crucially, penicillin-binding protein A(2b) deletion mutants exhibit 500-fold increased susceptibility to ceftriaxone, confirming its pivotal role in resistance [2].
In Streptococcus pneumoniae, cefpiramide(1-) activity varies significantly between penicillin-susceptible and penicillin-resistant strains. Penicillin-susceptible isolates exhibit MIC values of 0.12–0.25 μg/mL, while penicillin-resistant strains demonstrate MIC values of 8–16 μg/mL [3] [6]. Kinetic analyses trace this resistance to penicillin-binding protein 2x variants exhibiting 300-fold reduced acylation efficiency and 80-fold accelerated deacylation rates [6]. These modified kinetic parameters enable target penicillin-binding proteins to maintain sufficient transpeptidase activity for cell wall synthesis even in the presence of inhibitory antibiotic concentrations. Unlike imipenem, which retains activity against penicillin-binding protein 3 in Streptococcus pneumoniae, cefpiramide(1-) shows compromised binding to this carboxypeptidase [3], limiting its utility against penicillin-resistant pneumococci.
The species-specific variations in cefpiramide(1-) binding kinetics illustrate the profound impact of penicillin-binding protein evolution on antibiotic efficacy. These kinetic differences provide the molecular basis for predictable activity against Pseudomonas aeruginosa and limited utility against intrinsically resistant Gram-positive species, guiding appropriate clinical applications where its specific penicillin-binding protein targeting profile offers therapeutic advantages.
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